molecular formula C20H24N2O5 B1224030 BUTYL 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE

BUTYL 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B1224030
M. Wt: 372.4 g/mol
InChI Key: CPPQMAVAROLTBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BUTYL 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE is an organic compound with the molecular formula C20H24N2O5 It is a derivative of benzoic acid and is characterized by the presence of a butyl ester group and a 3,4-dimethoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of 4-aminobenzoic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified with butanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic ring.

    Reduction: Reduced amide or ester groups.

    Substitution: Substituted derivatives at the ester or amide positions.

Scientific Research Applications

BUTYL 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BUTYL 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Butyl Benzoate: Similar ester structure but lacks the 3,4-dimethoxyaniline moiety.

    4-Aminobenzoic Acid: Shares the benzoic acid core but differs in functional groups.

    3,4-Dimethoxyaniline: Contains the same aniline moiety but lacks the ester and amide functionalities.

Uniqueness

BUTYL 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE is unique due to its combination of ester, amide, and aniline functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

butyl 4-[(3,4-dimethoxyphenyl)carbamoylamino]benzoate

InChI

InChI=1S/C20H24N2O5/c1-4-5-12-27-19(23)14-6-8-15(9-7-14)21-20(24)22-16-10-11-17(25-2)18(13-16)26-3/h6-11,13H,4-5,12H2,1-3H3,(H2,21,22,24)

InChI Key

CPPQMAVAROLTBI-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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